Delcasertib

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXZTVWPRKJTAA-PJKOMPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H199N45O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2880.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-39-4 | |

| Record name | Delcasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949100394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Delcasertib's Mechanism of Action in Cardioprotection: A Technical Guide

The Pathophysiology of Ischemia-Reperfusion Injury and the Role of PKC-δ

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic heart tissue exacerbates cellular damage.[9] While reperfusion is essential to salvage the myocardium, it triggers a cascade of detrimental events, including oxidative stress, inflammation, and programmed cell death (apoptosis).[5]

Protein Kinase C-delta (PKC-δ), a member of the novel PKC subfamily, is a critical mediator in this process.[10] Under the oxidative stress conditions of I/R, PKC-δ is activated and translocates from the cytoplasm to subcellular compartments, most notably the mitochondria.[5][10][11] Once localized to the mitochondria, activated PKC-δ is implicated in the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis and myocyte death.[5] This PKC-δ-mediated damage contributes significantly to the overall infarct size following a myocardial infarction.[1][10]

Delcasertib: A Selective PKC-δ Translocation Inhibitor

This compound is a rationally designed peptide therapeutic.[6] It consists of two key components:

-

A "cargo" peptide (δV1-1): This sequence is derived from the V1 region of PKC-δ and acts as a competitive inhibitor, selectively disrupting the binding of activated PKC-δ to its intracellular receptors (Receptors for Activated C-Kinase or RACKs). This prevents the localization of PKC-δ to the mitochondria.[3][6]

Core Mechanism of Action and Downstream Effects

The primary mechanism of this compound is the selective inhibition of PKC-δ translocation.[4] By preventing activated PKC-δ from reaching the mitochondria during the critical initial moments of reperfusion, this compound exerts several downstream cardioprotective effects:

-

Preservation of Mitochondrial Function: By blocking a key trigger of mitochondrial-mediated apoptosis, the integrity and function of the mitochondria are preserved.[4][13] This helps to prevent the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.[14][15]

-

Reduction of Apoptosis and Necrosis: Inhibition of the PKC-δ pathway significantly reduces both apoptotic and necrotic cell death in cardiomyocytes.[5][6]

-

Restoration of Cellular Energetics: The preservation of mitochondrial function allows for the more rapid restoration of cellular ATP stores and the recovery from intracellular acidosis following an ischemic insult.[4]

-

Improved Microvascular Function: Preclinical studies indicated that this compound also reduces endothelial cell damage, leading to improved microvascular patency and function within the infarct zone.[1][3]

Summary of Preclinical and Clinical Data

This compound's development was supported by a robust body of preclinical evidence, which contrasted with its ultimate performance in a large clinical trial.

Preclinical Evidence

In various animal models of acute myocardial infarction, including rats and pigs, intracoronary administration of this compound just prior to reperfusion consistently demonstrated cardioprotective benefits.[3][4] Key findings included a significant reduction in infarct size, enhanced early recovery of regional left ventricular contractility, and improved microvascular function.[1] These promising results provided a strong rationale for advancing this compound into human trials.

Clinical Trial Data

Clinical development involved two key trials in patients with STEMI undergoing primary PCI.

-

DELTA MI Trial (Phase I): This first-in-human, dose-escalation study evaluated the safety and activity of intracoronary this compound. The trial found the drug to be safe and well-tolerated.[4] While not powered for efficacy, it showed trends toward a reduction in myocardial damage, as measured by creatine kinase-MB (CK-MB) and ST-segment recovery.[4][11]

-

PROTECTION AMI Trial (Phase IIb): This large, multicenter, randomized, double-blind trial was designed to definitively test the efficacy of intravenous this compound.[7] Patients with anterior STEMI were randomized to placebo or one of three doses of this compound. The study failed to meet its primary efficacy endpoint.[7][16]

Table 1: Primary Efficacy Outcome in the PROTECTION AMI Trial (Anterior STEMI Cohort)

| Treatment Group | N | Median Infarct Size (CK-MB AUC, ng·h/mL) |

|---|---|---|

| Placebo | 255 | 5156 |

| This compound (50 mg/h) | 251 | 5043 |

| This compound (150 mg/h) | 254 | 4419 |

| This compound (450 mg/h) | 250 | 5253 |

Data from the PROTECTION AMI Randomized Controlled Trial. The differences between groups were not statistically significant.[7][17]

Table 2: Key Secondary and Safety Endpoints in the PROTECTION AMI Trial

| Endpoint | Result |

|---|---|

| Infarct Size (Troponin I AUC) | No significant difference between groups. |

| ST-Segment Recovery | No significant difference between groups. |

| Left Ventricular Ejection Fraction (3 months) | No significant difference between groups. |

| Adjudicated Clinical Endpoints (Death, Heart Failure, Serious Arrhythmias) | No significant differences in rates observed.[7] |

| Serious Adverse Events | Incidence was similar between this compound and placebo groups.[4] |

Key Experimental Protocols

The evaluation of cardioprotective agents like this compound relies on standardized models of myocardial ischemia-reperfusion.[9][18][19]

In Vivo Myocardial Ischemia-Reperfusion Model

This protocol describes a typical procedure in a rodent or large animal (e.g., swine) model.[20]

Objective: To induce a controlled myocardial infarction followed by reperfusion to assess the efficacy of a therapeutic agent in limiting infarct size.

Methodology:

-

Animal Preparation: The animal is anesthetized, intubated, and mechanically ventilated. ECG and hemodynamic parameters are continuously monitored.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and isolated.

-

Ischemia Induction: A suture is passed around the LAD, and a snare occluder is used to ligate the artery, inducing regional ischemia. Successful occlusion is confirmed by ST-segment elevation on the ECG and visual changes in the myocardium (cyanosis). The ischemic period is typically 30-60 minutes.

-

Drug Administration: this compound or placebo is administered, typically via intravenous or intracoronary route, a few minutes before the end of the ischemic period.

-

Reperfusion: The snare is released, restoring blood flow to the previously occluded vessel. Reperfusion is confirmed by the resolution of ST elevation and the return of normal color to the myocardium. The reperfusion period typically lasts from 2 hours to several days, depending on the endpoints.

-

Endpoint Analysis:

-

Infarct Size Measurement: After the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the non-ischemic tissue (area-not-at-risk). The heart is then sliced, and the sections are incubated in triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale. The areas are quantified digitally to express infarct size as a percentage of the area-at-risk.

-

Functional Assessment: Echocardiography or magnetic resonance imaging (MRI) can be performed to assess left ventricular function (e.g., ejection fraction) before and after the procedure.

-

Discussion and Future Perspectives

The journey of this compound highlights a significant challenge in cardiovascular drug development: the difficulty in translating robust preclinical efficacy into clinical benefit.[8] While this compound's mechanism is well-defined and its target is highly relevant to I/R injury, the failure of the PROTECTION AMI trial suggests several possibilities. The complex pathophysiology in human STEMI patients, who often have multiple comorbidities, may not be fully recapitulated in healthy animal models. Furthermore, differences in drug delivery (intracoronary vs. intravenous), timing, and dosing may have contributed to the disparate outcomes.

Despite the clinical results for this compound, the role of PKC-δ in mediating I/R injury remains a valid and important area of research.[10] Future efforts may focus on alternative strategies to modulate this pathway or on identifying specific patient subgroups who might benefit from this therapeutic approach. The rigorous investigation of this compound provides valuable insights for the scientific community and underscores the necessity of well-designed, adequately powered clinical trials to validate even the most promising preclinical findings.

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: A Novel δ-Protein Kinase C Inhibitor - Creative Peptides [creative-peptides.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Protein kinase C and cardiac dysfunction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Inhibition of delta-protein kinase C by this compound as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KAI-9803 [medscape.com]

- 12. Distribution of KAI-9803, a novel δ-protein kinase C inhibitor, after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial Quality Control in Cardiomyocytes: A Critical Role in the Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 17. Inhibition of delta-protein kinase C by this compound as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial. [vivo.weill.cornell.edu]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Delcasertib in Preclinical Myocardial Infarction Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for δ-PKC Inhibition

Myocardial infarction, precipitated by the occlusion of a coronary artery, triggers a cascade of cellular events leading to cardiomyocyte death. While timely reperfusion is critical to salvaging ischemic tissue, the process itself can induce further damage, a phenomenon known as ischemia-reperfusion (I/R) injury.[3] A key mediator in this process is the delta isoform of protein kinase C (δ-PKC). Upon activation during I/R, δ-PKC translocates to mitochondria, where it contributes to mitochondrial dysfunction, apoptosis, and cellular necrosis.[4][5]

Delcasertib was developed to specifically interrupt this pathological process. It is a 23-amino acid peptide that selectively inhibits δ-PKC by disrupting its binding to its intracellular anchor receptor, thereby preventing its translocation and subsequent downstream effects.[1][3][4] This targeted action spares other PKC isozymes, offering a specific therapeutic approach to mitigate I/R injury.[3][4]

Structure and Pharmacokinetics

This compound is a synthetic peptide comprising two key components linked by a disulfide bond:

-

Cargo Peptide: A sequence (CSFNSYELGSL) derived from the δV1-1 portion of δ-PKC, which is responsible for inhibiting the enzyme's translocation.[6]

-

Carrier Peptide: An arginine-rich sequence from the HIV type 1 transactivator protein (TAT), which acts as a cell-penetrating peptide to facilitate intracellular delivery of the cargo.[4][6]

This design allows the peptide to enter cells and selectively interfere with the δ-PKC pathway.

Pharmacokinetic studies revealed that this compound has a rapid onset and a short duration of action, characteristics suitable for acute, adjunct therapy during PCI.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Composition | 23-amino acid peptide | [1][4] |

| Time to Steady State | 5–30 minutes (Intravenous Infusion) | [4] |

| Terminal Half-Life | 2–5 minutes |[4] |

Mechanism of Action: Preventing Mitochondrial Injury

During ischemia and reperfusion, cellular stress signals activate δ-PKC. Once activated, δ-PKC translocates from the cytosol to specific intracellular sites, most notably the mitochondria, where it mediates injury. This compound acts as a competitive inhibitor, preventing this critical translocation step. By blocking the localization of δ-PKC to the mitochondria, this compound helps preserve mitochondrial integrity and inhibits downstream pathways of apoptosis and necrosis.[4][5]

Preclinical Efficacy Data

Table 2: Summary of Preclinical Efficacy Outcomes in Myocardial Infarction Models

| Efficacy Endpoint | Observed Effect of this compound | Reference(s) |

|---|---|---|

| Infarct Size | Significant Reduction | [1][2][3][5][6] |

| Cellular Damage | Reduced myocyte and endothelial cell damage | [1][2][3][4] |

| Cardiac Function | Enhanced early recovery of regional left ventricular contractility | [1][2][4][5] |

| Microvascular Function | Improved microvascular patency and infarct zone flow |[1][2][4][5] |

Experimental Protocols

The preclinical efficacy of this compound was established using well-characterized animal models of myocardial I/R injury, such as the rat model of acute MI.[4] While specific protocols vary, a generalized workflow is outlined below.

Generalized Protocol for an Acute MI Model (Coronary Artery Ligation)

-

Animal Preparation: A suitable species (e.g., rat, pig, dog) is anesthetized and mechanically ventilated. The chest is opened via thoracotomy to expose the heart.

-

Induction of Ischemia: The left anterior descending (LAD) or another major coronary artery is identified and temporarily occluded using a suture or inflatable balloon, inducing regional myocardial ischemia. The duration of occlusion is typically set to induce a significant but partially salvageable area of infarction (e.g., 30-60 minutes).

-

Drug Administration: Just prior to the end of the ischemic period, the animal is administered either this compound or a placebo/vehicle control. Administration is typically intravenous or, in some studies, intracoronary to maximize local concentration at the site of injury.[4][5]

-

Reperfusion: The coronary occlusion is released, allowing blood flow to return to the previously ischemic myocardium. The reperfusion period lasts for a designated time (e.g., 2-24 hours or longer for chronic studies).

-

Outcome Assessment: At the end of the reperfusion period, a series of measurements are taken:

-

Infarct Size Quantification: The heart is excised, and the ventricles are sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is then calculated as a percentage of the area at risk.

-

Cardiac Function: Hemodynamic parameters and ventricular function are assessed using techniques like echocardiography or pressure-volume loop analysis.

-

Histology: Myocardial tissue is processed for histological analysis to assess cellular damage, inflammation, and apoptosis.

-

Microvascular Flow: Techniques such as colored microspheres or imaging may be used to quantify blood flow in the infarct and border zones.

-

Translation to Clinical Trials: A Note of Caution

Despite the compelling and consistent positive results in animal models, this compound failed to demonstrate a significant reduction in myocardial injury or improvement in clinical outcomes in large human trials, such as the PROTECTION AMI study.[1][7][8] In this Phase 2b trial, intravenous this compound did not reduce the primary endpoint of infarct size as measured by creatine kinase MB (CK-MB) area under the curve.[8][9] The reasons for this translational failure are likely multifactorial and may include differences in collateral circulation, the timing and route of drug administration, and the complexity of human coronary artery disease compared to idealized animal models.[10]

Table 3: Key Human Clinical Trial Data (PROTECTION AMI - Anterior STEMI Cohort)

| Treatment Group | Median CK-MB AUC (ng·h/mL) | p-value vs. Placebo |

|---|---|---|

| Placebo | 5156 | - |

| This compound 50 mg/h | 5043 | Not Significant |

| This compound 150 mg/h | 4419 | Not Significant |

| This compound 450 mg/h | 5253 | Not Significant |

Data from the PROTECTION AMI randomized controlled trial.[1][8][9]

Conclusion

The preclinical development of this compound represents a canonical example of a targeted, mechanism-based approach to drug discovery for cardioprotection. Animal models of myocardial infarction consistently showed that selective inhibition of δ-PKC with this compound could significantly reduce infarct size and preserve cardiac function by preventing mitochondrial-mediated reperfusion injury. However, the subsequent failure to replicate these benefits in human clinical trials underscores the profound challenges in translating preclinical cardioprotection research to clinical practice. For researchers and drug developers, the story of this compound serves as a critical case study, highlighting the importance of refining animal models to better mimic human pathophysiology and the need to carefully consider factors such as dosing, delivery, and patient heterogeneity in clinical trial design.

References

- 1. scispace.com [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: A Novel δ-Protein Kinase C Inhibitor - Creative Peptides [creative-peptides.com]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. Inhibition of delta-protein kinase C by this compound as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. Reducing myocardial infarct size: challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Delcasertib and Mitochondrial Integrity in a Reperfusion Setting: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Mitochondria in Reperfusion Injury

The restoration of blood flow to ischemic cardiac tissue, while essential, paradoxically initiates a cascade of events known as ischemia-reperfusion (I/R) injury. Mitochondria are central to this process. During reperfusion, a burst of reactive oxygen species (ROS), coupled with calcium overload, triggers the opening of the mitochondrial permeability transition pore (mPTP). This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors, ultimately culminating in cardiomyocyte death.

A key signaling molecule implicated in this detrimental process is the delta isoform of protein kinase C (δ-PKC). Upon reperfusion, δ-PKC translocates to the mitochondria, where it is believed to exacerbate mitochondrial dysfunction. Delcasertib was developed to specifically inhibit this step.

This compound's Proposed Mechanism of Action

Caption: Proposed signaling pathway of this compound in mitigating reperfusion injury.

Summary of Preclinical and Clinical Data

While preclinical studies demonstrated a significant reduction in infarct size with this compound treatment, human clinical trials did not show a significant benefit in clinically relevant endpoints.

Preclinical Data

In animal models of acute myocardial infarction, this compound, administered as a single intracoronary dose just before reperfusion, showed promising results:

| Parameter | Outcome | Reference |

| Infarct Size | Up to 70% reduction | [2] |

| Myocardial Function | Improved | [2] |

| Intracellular Energy Generation | Restored | [2] |

| Myocardial and Endothelial Cells | Protected | [2] |

Clinical Trial Data

Two key clinical trials investigated the efficacy of this compound in STEMI patients undergoing percutaneous coronary intervention (PCI): DELTA MI (Phase I/II) and PROTECTION-AMI (Phase IIb).

| Trial | Phase | N | Drug Administration | Primary Endpoint | Outcome | Reference |

| DELTA MI | I/II | ~150 | Intracoronary | Safety and Tolerability | Acceptable safety profile; trends toward reduced CK-MB and improved ST-recovery. | [3] |

| PROTECTION-AMI | IIb | 1,176 | Intravenous | Infarct size (CK-MB area under the curve) | No significant reduction in infarct size or improvement in clinical outcomes. | [3] |

Detailed Experimental Protocols

Preclinical Assessment of Mitochondrial Function in I/R Models

Standard methodologies to assess the effect of a compound like this compound on mitochondrial function in a preclinical setting (e.g., in isolated cardiomyocytes or animal models of cardiac I/R) would include:

4.1.1. Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Its dissipation is a hallmark of mPTP opening and mitochondrial dysfunction.

-

Method:

-

Isolate cardiomyocytes from an animal model subjected to simulated ischemia-reperfusion (e.g., hypoxia and reoxygenation).

-

Treat a subset of cells with this compound prior to or during reoxygenation.

-

Load the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

-

Measure fluorescence intensity using fluorescence microscopy or a plate reader. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

-

Compare the fluorescence in this compound-treated cells to untreated controls.

-

4.1.2. Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

-

Principle: A burst of ROS production is a major contributor to reperfusion injury.

-

Method:

-

Use a similar cell or animal model of I/R as described above.

-

Load cells with a fluorescent probe that becomes fluorescent upon oxidation by ROS, such as MitoSOX™ Red (for mitochondrial superoxide) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (for general cellular ROS).

-

Measure the change in fluorescence over time during reperfusion in the presence and absence of this compound.

-

A lower fluorescence intensity in the this compound-treated group would indicate reduced ROS production.

-

4.1.3. Quantification of ATP Levels

-

Principle: Impaired mitochondrial function leads to a decrease in ATP synthesis.

-

Method:

-

Subject isolated cardiomyocytes or heart tissue homogenates from an I/R model (with and without this compound treatment) to ATP measurement.

-

Use a luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration.

-

Measure luminescence using a luminometer.

-

Higher luminescence in the this compound-treated group would suggest better preservation of ATP production.

-

Clinical Trial Protocols (PROTECTION-AMI Example)

Caption: Simplified workflow of the PROTECTION-AMI clinical trial.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with acute STEMI undergoing primary PCI.

-

Intervention: Intravenous infusion of this compound at three different doses (50, 150, or 450 mg/hour) or placebo, initiated before PCI and continued for approximately 2.5 hours.

-

Primary Efficacy Endpoint: Infarct size as measured by the area under the curve (AUC) of creatine kinase-MB (CK-MB) fraction.

-

Secondary Endpoints: Included ECG measurements of ST-segment recovery and left ventricular ejection fraction at 3 months.

Discussion and Future Perspectives

The journey of this compound from promising preclinical candidate to a negative clinical trial highlights the significant challenges in translating cardioprotective strategies from animal models to human patients. Several factors could contribute to this discrepancy:

-

Timing of Administration: The therapeutic window for preventing reperfusion injury is narrow. In clinical settings, the exact onset of ischemia is often unknown, potentially leading to treatment initiation outside of the optimal window.

-

Route of Administration: The DELTA MI trial, which showed some positive signals, used intracoronary administration, delivering the drug directly to the site of injury. The larger PROTECTION-AMI trial used intravenous administration, which may have resulted in different pharmacokinetics at the target tissue.

-

Complexity of Human Myocardial Infarction: Human MI is often accompanied by comorbidities and concomitant medications that are not fully replicated in animal models.

Despite the clinical trial outcomes, the investigation into δ-PKC and its role in mitochondrial-mediated cell death remains a valuable area of research. The failure of this compound does not invalidate the central hypothesis that preserving mitochondrial function is key to mitigating reperfusion injury. Future research may focus on:

-

Developing more potent or targeted inhibitors of δ-PKC or other mitochondrial damage pathways.

-

Identifying biomarkers to better select patients who are most likely to benefit from such therapies.

-

Exploring combination therapies that target multiple pathways involved in reperfusion injury.

Conclusion

This compound's effect on mitochondrial function during reperfusion is rooted in a strong preclinical rationale: the inhibition of δ-PKC translocation to the mitochondria to prevent subsequent dysfunction. While this mechanism was supported by significant reductions in infarct size in animal models, the translation to clinical efficacy in large-scale human trials was not successful. The this compound story serves as a critical case study for drug development in the complex field of cardioprotection, underscoring the importance of mitochondrial integrity as a therapeutic target and the inherent difficulties in translating preclinical findings to clinical success.

References

A Technical Guide to the Role of the TAT Peptide in Delcasertib Cellular Uptake

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

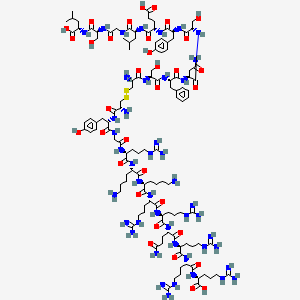

Structure of Delcasertib

This compound's design is a classic example of a CPP-cargo conjugate.

-

Cargo Peptide: A 23-amino acid peptide derived from the δV1-1 region of δ-PKC.[1][3] This peptide selectively inhibits δ-PKC by disrupting its binding to its receptor for activated C-kinase (RACK).[1][5]

The TAT Peptide: Mechanism of Cellular Penetration

The TAT peptide is one of the most studied CPPs, renowned for its ability to deliver a wide range of molecules—from small molecules to large proteins and nanoparticles—into mammalian cells.[6][7] The mechanism of uptake is a subject of ongoing research but is generally understood to involve one or more of the following pathways:

-

Endocytosis: The primary route for TAT-cargo conjugates is believed to be endocytosis. The highly cationic nature of the TAT peptide initiates binding to negatively charged heparan sulfate proteoglycans on the cell surface.[8][9] This interaction is thought to trigger an endocytic process, most frequently identified as macropinocytosis.[10][11]

-

Direct Translocation: At higher concentrations, some studies suggest that TAT peptides may be able to directly penetrate the plasma membrane, a process that is not dependent on cellular energy.[9][10] However, for large conjugates like this compound, this is considered a less probable mechanism.

Once internalized within endosomes, the cargo must escape into the cytoplasm to reach its target. The precise mechanism of endosomal escape for TAT-conjugated cargo is not fully elucidated but is a critical step for bioavailability.

Quantitative Analysis of this compound Uptake

While the conceptual role of the TAT peptide is clear, specific quantitative data on the cellular uptake efficiency of this compound, particularly comparing the full conjugate to the cargo peptide alone, is limited in publicly available literature. However, preclinical studies using radiolabeled this compound provide insights into its tissue distribution following intravenous administration, which is a direct consequence of cellular uptake across various tissues.

| Tissue | Concentration (μg eq/g tissue) | Citation |

| Heart | 1.21 | [12] |

| Liver | Data indicates uptake, specific value not provided | [1][2] |

| Kidney | Data indicates uptake, specific value not provided | [1][2] |

| Cardiac Myocytes | Data indicates uptake, specific value not provided | [1] |

| Endothelial Cells | Data indicates uptake, specific value not provided | [1] |

Mechanism of Action Following Cellular Uptake

The therapeutic efficacy of this compound is entirely dependent on its successful delivery into the cell by the TAT peptide. Once inside the cytoplasm, the cargo peptide inhibits the δ-PKC signaling pathway, which is implicated in reperfusion injury.

-

Ischemia-Reperfusion Stimulus: Events like myocardial infarction trigger the activation of δ-PKC.

-

δ-PKC Translocation: Activated δ-PKC translocates to cellular compartments, including the mitochondria.[1]

-

Mitochondrial Damage: At the mitochondria, δ-PKC contributes to pathways that lead to myocyte and endothelial cell damage, apoptosis, and necrosis.[3]

-

Inhibition by this compound: The this compound cargo peptide selectively binds to the RACK for δ-PKC, preventing the translocation of the activated enzyme.[1][14] This action is isozyme-specific and does not affect other PKC isozymes.[1][5][13] By halting this step, this compound protects the mitochondria and reduces the overall cellular damage.

Experimental Protocols for Measuring Cellular Uptake

Evaluating the cellular uptake of a CPP-cargo conjugate like this compound requires robust and quantitative methods. Below are detailed protocols adapted from standard methodologies in the field.

Protocol: In Vitro Uptake Quantification using Fluorescence

This protocol is designed to quantify the amount of internalized peptide in a cell culture model (e.g., human cardiomyocytes).

-

Peptide Preparation:

-

Synthesize this compound and a control peptide (the δ-PKC inhibitor cargo without the TAT sequence).

-

Label the N-terminus of each peptide with a fluorophore (e.g., TAMRA, FITC). Purify the labeled peptides via HPLC.

-

-

Cell Culture:

-

Plate cells (e.g., HeLa, bEND3, or primary cardiomyocytes) in 24-well plates and grow to 80-90% confluency.

-

-

Incubation:

-

Wash cells twice with pre-warmed serum-free media or a suitable buffer (e.g., HBSS).

-

Add the fluorescently labeled peptides to the cells at various concentrations (e.g., 1-10 µM) in fresh media.

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C. For mechanism studies, a parallel incubation can be performed at 4°C to inhibit energy-dependent uptake.[10]

-

-

Removal of Surface-Bound Peptide:

-

Quantification:

-

Method A: Flow Cytometry: Resuspend the cell pellet in FACS buffer. Analyze the cell population for fluorescence intensity, which correlates to the amount of internalized peptide.[16]

-

Method B: Cell Lysis & Spectroscopy: Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).[15] Centrifuge to pellet cell debris. Measure the fluorescence of the supernatant using a microplate reader.[16] Normalize the fluorescence signal to the total protein content of the lysate (determined by a BCA or Bradford assay) to get a relative measure of uptake (e.g., pmol of peptide/mg of protein).[15]

-

Protocol: Intracellular Concentration via LC-MS/MS

For a more precise and label-free quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

-

Incubation and Harvesting: Follow steps 2-4 from the fluorescence protocol, but using unlabeled this compound.

-

Cell Lysis and Extraction:

-

Harvest a known number of cells.

-

Lyse the cells (e.g., via sonication) in a buffer.

-

Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the peptide.

-

Include an internal standard (e.g., a stable isotope-labeled version of the peptide) for accurate quantification.[17]

-

-

Analysis:

-

Analyze the extracted sample using a validated LC-MS/MS method to determine the amount of intact this compound inside the cells.

-

-

Calculation:

-

Normalize the measured amount of peptide to the number of cells or total protein.

-

To determine the intracellular concentration, the average intracellular volume of the specific cell type must be known or measured.[18]

-

Conclusion and Clinical Perspective

The TAT peptide is an indispensable component of this compound, serving as the dedicated delivery vehicle that enables the δ-PKC inhibitory cargo to enter target cells. The mechanism of entry is consistent with endocytic pathways common to arginine-rich CPPs. While preclinical studies confirmed successful tissue distribution to the heart, demonstrating the in vivo efficacy of the TAT-mediated delivery system, this compound ultimately did not meet its primary efficacy endpoints in a large Phase 2b clinical trial (PROTECTION AMI).[3][5][19] The trial found no significant reduction in myocardial injury biomarkers compared to placebo in patients undergoing primary percutaneous coronary intervention.[5][13][19]

Despite the clinical outcome for this compound, its design and the study of its uptake mechanisms provide valuable insights for the development of future CPP-based therapeutics. The challenges of translating preclinical tissue distribution into clinical efficacy underscore the complexities of drug delivery, including factors such as endosomal escape, metabolic stability, and precise targeting in a complex in vivo environment.

References

- 1. This compound: A Novel δ-Protein Kinase C Inhibitor - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. lifetein.com [lifetein.com]

- 5. scispace.com [scispace.com]

- 6. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 8. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]

- 12. This compound | PKC | TargetMol [targetmol.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 19. Inhibition of delta-protein kinase C by this compound as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Delcasertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Delcasertib is a rationally designed peptide consisting of two key components: a selective δ-PKC inhibitor peptide and a cell-penetrating peptide derived from the HIV-1 TAT protein. This design facilitates the intracellular delivery of the inhibitory peptide to its target.

In the context of cardiac ischemia-reperfusion injury, the overactivation of δ-PKC is a pivotal event. Upon reperfusion, δ-PKC translocates to the mitochondria, where it contributes to the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors. This cascade of events ultimately results in cardiomyocyte apoptosis and necrosis. This compound selectively binds to the isozyme-specific V1 domain of δ-PKC, preventing its translocation to the mitochondria and thereby inhibiting its detrimental downstream effects.

Signaling Pathway in Ischemia-Reperfusion Injury and this compound's Point of Intervention

Caption: this compound inhibits the translocation of δ-PKC to the mitochondria during reperfusion.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public domain. The following tables summarize the available information from preclinical studies.

Preclinical Pharmacokinetics: Tissue Distribution in Rats

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Heart Tissue Concentration | 1.21 µg eq/g | Rat | 1 mg/kg | Intravenous (bolus) | [1] |

Qualitative pharmacokinetic characteristics of this compound include reaching a steady-state concentration within 5 to 30 minutes of intravenous infusion and a short terminal half-life of 2 to 5 minutes.

Pharmacodynamics

Pharmacodynamic assessments of this compound have primarily focused on its ability to reduce myocardial infarct size and preserve cardiac function in the setting of AMI.

Clinical Pharmacodynamics: PROTECTION AMI Trial

The "Inhibition of delta-PROTEin kinase C for the reducTION of infarct size in Acute Myocardial Infarction" (PROTECTION AMI) trial was a key Phase IIb study that evaluated the efficacy of this compound.

| Dose Group | Median CK-MB AUC (ng·h/mL) | N (Anterior STEMI Cohort) |

| Placebo | 5156 | 253 |

| 50 mg/h | 5043 | 252 |

| 150 mg/h | 4419 | 252 |

| 450 mg/h | 5253 | 253 |

Data from the primary efficacy analysis of the PROTECTION AMI trial. Despite promising preclinical data, this compound did not significantly reduce the primary endpoint of infarct size as measured by creatine kinase-MB (CK-MB) area under the curve (AUC) compared to placebo in this large clinical trial.

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available publicly. However, based on published literature, the general methodologies are outlined below.

PROTECTION AMI Trial (NCT00785954) - General Methodology

A multicenter, randomized, double-blind, placebo-controlled trial in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).

Drug Administration:

-

Route: Intravenous infusion.

-

Dosing: Patients were randomized to receive placebo or this compound at 50, 150, or 450 mg/hour.

-

Duration: The infusion was initiated prior to the first contrast injection for PCI and continued for approximately 2.5 hours.

Pharmacodynamic Assessment:

-

Primary Endpoint: Infarct size, as measured by the area under the curve (AUC) of creatine kinase-MB (CK-MB) from serial blood draws.

-

Secondary Endpoints: Included electrocardiographic (ECG) assessments of ST-segment recovery and left ventricular ejection fraction at 3 months.

Bioanalytical Methods: Specific details on the bioanalytical methods used for the quantification of this compound in plasma are not provided in the primary publications. For peptide therapeutics like this compound, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for accurate quantification in biological matrices.

Preclinical Study: Tissue Distribution in Rats - General Methodology

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

-

Route: Single intravenous bolus injection.

-

Dose: 1 mg/kg.

Sample Collection and Analysis:

-

Tissues, including the heart, were collected at various time points post-administration.

-

Radioactivity in the tissues was quantified to determine the concentration of the drug and its metabolites.

-

Microautoradiography was used to visualize the distribution of the compound within the cardiac tissue.

Experimental Workflow for a Typical Peptide Bioanalysis

Caption: A typical workflow for quantifying peptide drugs in biological samples.

Conclusion

This compound is a selective δ-PKC inhibitor with a well-defined mechanism of action aimed at preventing cardiac ischemia-reperfusion injury. Preclinical studies demonstrated its ability to be delivered to cardiac tissue. However, a large Phase IIb clinical trial (PROTECTION AMI) did not show a significant benefit in reducing myocardial infarct size in patients undergoing primary PCI for STEMI. While the clinical development for this indication has not progressed, the data generated from these studies provide valuable insights into the challenges of translating promising preclinical findings to clinical efficacy for this therapeutic target. Further research may explore alternative dosing strategies, patient populations, or therapeutic indications for δ-PKC inhibition.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

Delcasertib (BMS-875944): A Technical Guide to its Application as a Research Tool for Studying PKC Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Delcasertib and PKC Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. The PKC family is divided into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The delta isoform, PKCδ, is a member of the novel PKC subfamily and has been implicated in diverse cellular functions, including the regulation of cell growth, apoptosis, and cardiovascular responses.

This compound is a rationally designed peptide inhibitor that offers high selectivity for PKCδ. It is a conjugate of a cargo peptide derived from the V1 domain of PKCδ, which is responsible for its inhibitory action, and a cell-penetrating carrier peptide, a sequence from the HIV transactivator of transcription (TAT) protein. This design facilitates efficient delivery into cells, allowing for the targeted inhibition of PKCδ function.

Mechanism of Action

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound employs a distinct mechanism of action. It selectively disrupts the interaction of PKCδ with its specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). This interaction is crucial for the translocation of activated PKCδ from the cytosol to specific subcellular compartments, such as the plasma membrane, mitochondria, or nucleus, where it can phosphorylate its substrates. By preventing this translocation, this compound effectively and selectively blocks the downstream signaling events mediated by PKCδ without affecting the catalytic activity of the enzyme directly or the function of other PKC isoforms.[1][2]

Data Presentation: Potency and Selectivity

The efficacy of a chemical probe is defined by its potency and selectivity. This compound has been demonstrated to be a potent inhibitor of PKCδ.

| Inhibitor | Target | IC50 (nM) | Other PKC Isoforms | Reference |

| This compound | PKCδ | 5.18 | Data not available | [3] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a research tool. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Assay for PKCδ Inhibition

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PKCδ.

Materials:

-

Recombinant active PKCδ enzyme

-

PKCδ-specific peptide substrate (e.g., a peptide derived from a known PKCδ substrate like MARCKS)

-

This compound (BMS-875944)

-

ATP (γ-³²P-ATP for radiometric assay or cold ATP for non-radiometric assays)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radiometric assays

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Prepare a master mix containing the PKCδ enzyme, substrate, and activators (PS/DAG) in kinase reaction buffer.

-

-

Assay Setup:

-

Add a small volume of the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the master mix to each well.

-

Add ATP (containing a tracer amount of γ-³²P-ATP for radiometric detection) to each well to a final concentration appropriate for the assay (often near the Km for ATP).

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production as an indicator of kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay for Inhibition of PKCδ Translocation (Immunofluorescence)

This protocol allows for the visualization of this compound's effect on PKCδ translocation in cultured cells.

Materials:

-

Cell line expressing PKCδ (e.g., HEK293, HeLa, or cardiac myocytes)

-

This compound (BMS-875944)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell culture medium and supplements

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PKCδ

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes). Recommended starting concentrations for cellular assays can range from 100 nM to 10 µM, and should be optimized.

-

Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes) to induce PKCδ translocation.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific binding with 5% BSA for 1 hour.

-

Incubate the cells with the primary antibody against PKCδ (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of PKCδ. In untreated, stimulated cells, PKCδ will translocate to specific membranes. In this compound-treated cells, this translocation should be inhibited, with PKCδ remaining in the cytosol.

-

Western Blot Analysis of Downstream PKCδ Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of known PKCδ substrates.

Materials:

-

Cell line of interest

-

This compound (BMS-875944)

-

PKC activator (e.g., PMA)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies against a phosphorylated PKCδ substrate (e.g., phospho-MARCKS) and total protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat cells with this compound and a PKC activator as described in the immunofluorescence protocol.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

-

Visualizations

The following diagrams illustrate key concepts related to this compound and PKC signaling.

Conclusion

This compound (BMS-875944) is a specific and potent research tool for the investigation of PKCδ signaling. Its unique mechanism of inhibiting protein translocation rather than ATP binding provides a high degree of selectivity, minimizing off-target effects commonly associated with kinase inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies to elucidate the complex roles of PKCδ in health and disease. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and reproducible results.

References

The Historical Development and Discovery of Delcasertib: A Technical Guide

Executive Summary

Introduction: The Challenge of Myocardial Ischemia-Reperfusion Injury

Acute myocardial infarction (AMI), commonly known as a heart attack, results from the occlusion of a coronary artery, leading to ischemia and subsequent death of myocardial tissue. While rapid restoration of blood flow (reperfusion) via therapies like primary percutaneous coronary intervention (PCI) is critical, it paradoxically initiates a cascade of further cellular damage known as ischemia-reperfusion (I/R) injury.[1][3] This secondary injury contributes significantly to the final infarct size and subsequent risk of heart failure.

A key molecular mediator implicated in I/R injury is the delta isoform of Protein Kinase C (δPKC). Upon ischemic stress, δPKC is activated and translocates to the mitochondria, where it promotes apoptosis and necrosis, exacerbating tissue damage.[1][3][8] This specific role identified δPKC as a highly attractive therapeutic target. Inhibiting its action at the moment of reperfusion could theoretically uncouple the restoration of blood flow from the detrimental downstream signaling that leads to further cell death.

Discovery and Rational Design of Delcasertib (KAI-9803)

This compound was engineered with high specificity to overcome the challenges of inhibiting a single kinase isoform. The catalytic sites of PKC isoforms are highly homologous, making traditional small molecule inhibitors often non-selective. Therefore, a novel peptide-based approach was employed, targeting the protein-protein interactions unique to δPKC activation.

Molecular Design

-

Inhibitory "Cargo" Peptide (CSFNSYELGSL): This sequence is derived from the δV1-1 region of the δPKC protein itself. It acts as a competitive inhibitor, selectively disrupting the binding of activated δPKC to its specific intracellular anchoring proteins (Receptors for Activated C-Kinase, or RACKs). This prevents the translocation of δPKC to its sites of action, such as the mitochondria, without interfering with its catalytic activity or the function of other PKC isozymes.[1][4][10]

-

Cell-Penetrating "Carrier" Peptide (CYGRKKRRQRRR): This arginine-rich sequence is derived from the HIV-1 transactivator of transcription (TAT) protein. It functions as a highly efficient cell-penetrating peptide, facilitating the uptake of the large, hydrophilic cargo peptide across the cell membrane to reach its intracellular target.[1]

This dual-component design provided a solution to two major challenges in drug development: achieving high target specificity and ensuring intracellular delivery of a peptide therapeutic.

Mechanism of Action

The primary mechanism of this compound is the selective inhibition of δPKC translocation. During ischemia-reperfusion, cellular stress signals activate δPKC. Activated δPKC must then move, or translocate, to specific cellular compartments to phosphorylate its downstream targets. This compound binds to the receptor site on δPKC, physically preventing this translocation and thereby inhibiting its pathological effects.[1][8]

Preclinical Evaluation

This compound underwent extensive preclinical testing in various animal models of myocardial I/R injury, where it demonstrated significant cardioprotective effects.

In Vivo Efficacy

In murine and porcine models of acute myocardial infarction, intracoronary or intravenous administration of this compound just prior to reperfusion consistently led to:

-

Preservation of myocardial and endothelial cells by inhibiting apoptosis and necrosis.[3]

-

Enhanced recovery of regional left ventricular contractility.[5]

-

Improved microvascular function and blood flow within the infarct zone.[4]

Pharmacokinetics

Pharmacokinetic studies in rats provided key data on the drug's distribution and clearance.

| Parameter | Value |

| Animal Model | Sprague Dawley Rats[9] |

| Dose & Administration | 1 mg/kg, Intravenous (IV)[9] |

| Peak Tissue Concentration (Heart) | 1.21 µg eq/g[5] |

| Clearance | Rapidly cleared from systemic circulation[5] |

| Terminal Half-life (IV) | 2-5 minutes[4][5] |

| Table 1: Summary of Preclinical Pharmacokinetic Data for this compound. |

Experimental Protocols

Protocol 1: In Vivo Ischemia-Reperfusion Model (Rat)

-

Ischemia Induction: The left anterior descending (LAD) coronary artery was temporarily occluded using a suture to induce a period of myocardial ischemia.

-

Reperfusion: The suture was released, allowing blood flow to be restored to the previously occluded vessel.

-

Outcome Assessment: After a set reperfusion period (e.g., 24 hours), the heart was excised. Infarct size was measured as a percentage of the area at risk, typically using staining techniques like triphenyltetrazolium chloride (TTC). Cardiac function was assessed via methods such as echocardiography.

Clinical Development Program

Phase 1/2: The DELTA MI Trial

The "first-in-human" study, DELTA MI (Direct Inhibition of δ-Protein Kinase C Enzyme to Limit Total Infarct Size in Acute Myocardial Infarction), was a dose-escalation trial.[8][13] It evaluated the safety, tolerability, and initial activity of intracoronary this compound in patients with anterior STEMI undergoing primary PCI.[8] The results were encouraging, showing favorable trends in reducing myocardial enzyme release (biomarkers of heart damage) and improving ST-segment recovery on electrocardiograms, suggesting a potential benefit.[4][13]

Phase 2b: The PROTECTION AMI Trial

Based on the DELTA MI results, the larger PROTECTION AMI trial (NCT00785954) was launched to more definitively assess efficacy.[4] This multicenter, double-blind, placebo-controlled study shifted to an intravenous infusion, a more practical administration route.[6]

Protocol 2: PROTECTION AMI Trial Protocol

-

Patient Population: The trial enrolled patients presenting within 6 hours of symptom onset with ST-segment elevation myocardial infarction (STEMI) planned for primary PCI. The primary analysis cohort consisted of 1,010 patients with anterior STEMI, with a smaller exploratory cohort of 166 patients with inferior STEMI.[4][6]

-

Randomization and Blinding: Patients in the anterior STEMI cohort were randomized in a double-blind fashion to receive either placebo or one of three doses of this compound.

-

Dosing Regimen: this compound was administered as an intravenous infusion initiated before PCI and continuing for approximately 2.5 hours. The three active dosing arms were 50 mg/h, 150 mg/h, and 450 mg/h.[6]

-

Primary Efficacy Endpoint: The primary measure of efficacy was infarct size, as quantified by the area under the curve (AUC) of creatine kinase-MB (CK-MB) levels over 72 hours.[6]

-

Secondary Endpoints: Included ST-segment recovery, left ventricular ejection fraction (LVEF) at 3 months, and clinical outcomes such as death, heart failure, and serious arrhythmias.[6]

Clinical Trial Results

Despite the strong preclinical evidence and promising early-phase data, the PROTECTION AMI trial failed to meet its primary endpoint.[6][14] There was no statistically significant difference in infarct size between any of the this compound-treated groups and the placebo group.[6][13]

| Treatment Group | Dose (IV) | Median CK-MB AUC (ng·h/mL) |

| Placebo | N/A | 5156 |

| This compound | 50 mg/h | 5043 |

| This compound | 150 mg/h | 4419 |

| This compound | 450 mg/h | 5253 |

| Table 2: Primary Efficacy Endpoint Results from the PROTECTION AMI Trial (Anterior STEMI Cohort).[6][15] |

Furthermore, no significant benefits were observed in any of the key secondary endpoints, including left ventricular ejection fraction and rates of major adverse clinical events.[6] The drug was, however, found to be safe and well-tolerated.[10]

Conclusion: The Discontinuation of this compound

The negative results of the PROTECTION AMI trial led to the discontinuation of this compound's development.[1] The failure of such a well-designed, target-specific drug highlights the profound challenges of translating promising preclinical findings in cardioprotection to successful clinical outcomes. Several factors may have contributed to this translational gap:

-

Complexity of Human AMI: The pathophysiology of I/R injury in humans, with varied comorbidities, collateral circulation, and timing of treatment, is far more complex than in controlled animal models.[13]

-

Standard of Care: Modern PCI is highly effective, potentially reducing the window of opportunity for adjunctive therapies to show a significant incremental benefit.

-

Dose and Administration: While the doses used were deemed safe, it is possible that the intravenous route did not achieve a sufficient or rapid enough concentration in the target myocardial tissue compared to the intracoronary route used in the initial DELTA MI trial.[13]

The story of this compound serves as a critical case study in cardiovascular drug development. It underscores the value of rational drug design based on a deep understanding of molecular pathways, while also illustrating the significant hurdles that must be overcome to prove clinical efficacy for agents targeting ischemia-reperfusion injury.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DAIICHI SANKYO returns development rights of KAI-9803 - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 4. scispace.com [scispace.com]

- 5. This compound: A Novel δ-Protein Kinase C Inhibitor - Creative Peptides [creative-peptides.com]

- 6. Inhibition of delta-protein kinase C by this compound as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Fails to Reduce Reperfusion Injury [medscape.com]

- 8. ahajournals.org [ahajournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Protein kinase C-delta inhibition is organ-protective, enhances pathogen clearance, and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bristol Myers Squibb - Bristol-Myers Squibb and KAI Pharmaceuticals Enter Global Alliance to Develop and Commercialize KAI-9803 for Cardiovascular Disease [news.bms.com]

- 13. PROTECTION-AMI: Experimental Agent Does Not Prevent Reperfusion Injury | tctmd.com [tctmd.com]

- 14. research.sahmri.org.au [research.sahmri.org.au]

- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

Methodological & Application

Application Notes and Protocols for Delcasertib in In Vivo Models of Cardiac Ischemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action: Inhibition of δPKC-Mediated Mitochondrial Damage

During cardiac ischemia and subsequent reperfusion, δPKC is activated and translocates to the mitochondria.[7] This translocation is a key step in the cascade of events leading to mitochondrial damage, the release of pro-apoptotic factors like cytochrome c, and ultimately, cardiomyocyte death.[8] Delcasertib selectively disrupts the binding of activated δPKC to its receptors for activated C-kinase (RACKs), thereby preventing its localization to the mitochondria.[5] This inhibition protects mitochondrial integrity and reduces the extent of reperfusion injury.

Detailed Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion

This protocol describes the induction of regional myocardial ischemia via ligation of the left anterior descending (LAD) coronary artery in rats, followed by reperfusion and treatment with this compound.

3.1. Materials

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Ketamine (90 mg/kg IP) and Xylazine (10 mg/kg IP).[9]

-

Surgical Supplies: Sterile surgical instruments, 5-0 silk suture,[9] wound clips, heating pad, small animal ventilator.

-

Vehicle Control: Sterile 0.9% saline.

-

Infarct Staining: 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS), 10% neutral buffered formalin.[9]

3.2. Surgical Procedure: LAD Ligation

-

Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia by lack of pedal reflex. Shave the left thoracic area. Intubate the animal and provide positive pressure ventilation.[9] Place the animal on a heated surgical surface to maintain body temperature.

-

Thoracotomy: Make a 3 cm incision in the skin over the fourth or fifth left intercostal space. Carefully dissect through the pectoral muscles to expose the ribs.

-

Heart Exposure: Puncture the intercostal muscles between the fourth and fifth ribs to enter the thoracic cavity. Gently open the ribs with a small retractor to expose the heart.

-

LAD Ligation: Identify the LAD artery, which typically runs down from the base of the left atrium. Pass a 5-0 silk suture underneath the LAD artery approximately 2-3 mm from its origin.

-

Ischemia Induction: Tie a slipknot to occlude the LAD artery. Successful occlusion is visually confirmed by the immediate paling of the anterior ventricular wall. Maintain the occlusion for the desired duration of ischemia (e.g., 30-45 minutes).

3.3. Drug Administration and Reperfusion

-

Timing: Administer this compound or vehicle control 5-10 minutes prior to the onset of reperfusion.

-

Route: Intravenous (IV) bolus injection via the tail vein or jugular vein.

-

Dose: A dose of 1 mg/kg has been used in rat pharmacokinetic studies.[4]

-

Reperfusion: Release the slipknot to allow blood flow to resume. Reperfusion is confirmed by a visible blush (hyperemia) in the previously pale myocardial tissue.

-

Closure: Close the chest wall, muscle layers, and skin. Allow the animal to recover from anesthesia. Provide post-operative analgesia as required. The typical reperfusion period is 24 hours.

3.4. Endpoint Analysis: Infarct Size Measurement

-

Heart Excision: After the reperfusion period (e.g., 24 hours), re-anesthetize the animal and excise the heart.

-

Perfusion and Staining: Cannulate the aorta and retrogradely perfuse the heart with cold PBS to wash out blood.

-

Area at Risk (AAR) Demarcation: To delineate the non-ischemic versus the ischemic region, briefly re-occlude the LAD at the ligation site and perfuse the aorta with Evans Blue dye. The non-ischemic area will stain blue, while the AAR will remain unstained.

-

TTC Staining: Freeze the heart briefly (-20°C for 30-60 minutes) to facilitate slicing.[9] Cut the ventricles into uniform 2 mm transverse slices.[9]

-

Incubation: Incubate the slices in 1% TTC solution at 37°C for 20 minutes.[9] Viable, metabolically active tissue will be stained red by the reduction of TTC to formazan by mitochondrial dehydrogenases. Infarcted tissue, lacking these enzymes, will remain a pale white/yellow color.[9]

-

Quantification: Fix the slices in 10% formalin.[9] Image both sides of each slice and use computerized planimetry software (e.g., ImageJ) to measure the total left ventricular area, the AAR, and the infarcted area (pale region).

-

Calculation: Express the infarct size as a percentage of the AAR: (Infarcted Area / Area at Risk) * 100.

Experimental Workflow

Expected Results and Data Presentation

Preclinical studies in animal models of I/R injury have shown significant cardioprotective effects with this compound (or its active peptide component) when administered just before reperfusion.[2][5]

Table 1: Summary of Expected Outcomes on Myocardial Infarct Size

| Treatment Group | N | Ischemia Time (min) | Reperfusion Time (hr) | Infarct Size (% of Area at Risk) |

| Vehicle Control | 10 | 30 | 24 | ~45-55% |

| This compound (1 mg/kg) | 10 | 30 | 24 | Significant Reduction (~15-25%) |

| Note: Values are illustrative based on published reports of up to 70% reduction in infarct size in preclinical models.[7] Actual results may vary based on model specifics. |

Table 2: Summary of Expected Functional and Biomarker Outcomes

| Parameter | Vehicle Control | This compound (1 mg/kg) | Expected Outcome |

| Cardiac Function | |||

| Ejection Fraction (%) | Depressed | Improved | Increase vs. Control |

| Apoptosis | |||

| TUNEL-positive nuclei | Elevated | Reduced | Decrease vs. Control |

| Biomarkers | |||

| Serum Troponin T/I | Elevated | Reduced | Decrease vs. Control |

| Based on findings from Inagaki K, et al. Circulation. 2003.[5] |

Discussion and Considerations

The preclinical data for this compound in animal models of cardiac I/R injury were robust, demonstrating a clear mechanism of action and significant efficacy in reducing tissue damage.[1][2][6] However, it is critical for researchers to note that these promising animal model results did not translate to clinical success. Large, randomized controlled trials in patients with acute myocardial infarction (e.g., PROTECTION AMI) found that intravenous administration of this compound did not significantly reduce myocardial infarct size or improve clinical outcomes compared to placebo.[3][10][11] This discrepancy highlights the challenges of translating therapies from preclinical models to human patients. Researchers using this compound should consider factors such as drug delivery, timing, dosage, and the complexity of human coronary artery disease when designing and interpreting their studies.

References